6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-fluoro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCRIPOAQPYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This method adapts the cyclocondensation strategy reported for triazolopyrimidinones. A fluorinated β-keto ester precursor, such as ethyl 4-fluoro-3-methylacetoacetate, reacts with 3,5-diamino-1,2,4-triazole under microwave irradiation in an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM-PF6]) at 200°C. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the keto carbonyl, followed by cyclodehydration to form the fused triazolopyrimidine core (Figure 1).
Key Steps:
Characterization Data
-
1H NMR : A singlet at δ 2.32 ppm corresponds to the methyl group at position 5, while the fluorine at position 6 deshields adjacent protons, producing a multiplet at δ 7.42–7.51 ppm.
Regioselective One-Step Synthesis Using 1-Fluoro-3-Methyl-1,3-Butanedione
Methodology
Building on the regioselective approach for triazolo[1,5-a]pyrimidines, 1-fluoro-3-methyl-1,3-butanedione is condensed with 3,5-diamino-1,2,4-triazole in ethanol under reflux. This method ensures correct positioning of the fluorine and methyl groups due to the electronic effects of the diketone.
Optimization:
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reactants | 1-Fluoro-3-methyl-1,3-butanedione, 3,5-diamino-1,2,4-triazole |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 12 hours |
| Yield | 68–75% |
| Regioselectivity | >95% |
Post-Cyclization Functionalization via Halogen Exchange
Fluorination of Chlorinated Intermediates
A chlorinated precursor, 6-chloro-5-methyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one, is treated with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 24 hours. This nucleophilic aromatic substitution replaces chlorine with fluorine.
Challenges:
Characterization
-
19F NMR : A singlet at δ -118 ppm confirms fluorine incorporation.
-
X-ray Diffraction : Crystallographic data validate the substitution pattern.
Microwave-Assisted Synthesis in Ionic Liquids
Enhanced Efficiency
Adapting microwave techniques from CCR2 antagonist synthesis, this method reduces reaction time from hours to minutes. A mixture of ethyl 4-fluoro-3-methylacetoacetate and 3,5-diamino-1,2,4-triazole in BMIM-PF6 is irradiated at 200°C for 20 minutes, achieving 70% yield.
Advantages:
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–60% | 20 min | High | Moderate |
| One-Step | 68–75% | 12 hours | >95% | High |
| Halogen Exchange | 50–55% | 24 hours | Moderate | Low |
| Microwave | 70% | 20 min | High | High |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : Retention time of 8.2 minutes with 99% purity using a C18 column.
-
Elemental Analysis : C: 45.2%, H: 3.5%, N: 23.6% (calculated for C₈H₆FN₅O).
Industrial-Scale Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antibacterial, antifungal, and antiviral agent. Its derivatives are being explored for their potential use in treating various infections and diseases.
Medicine: The compound and its derivatives have been investigated for their medicinal properties. They have shown potential as anticancer agents, with some derivatives exhibiting significant inhibitory effects on cancer cell growth. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives have been studied for their herbicidal and insecticidal properties, making them valuable in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism by which 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, in cancer treatment, the compound may inhibit the ERK signaling pathway, resulting in the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The pharmacological and physicochemical properties of triazolopyrimidinones are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:
Table 1: Key Triazolopyrimidinone Derivatives and Their Properties
Electrochemical and Binding Properties
- Electrochemical Behavior: Derivatives like S1-TP (chloromethyl) and S2-TP (piperidinomethyl) show reversible redox peaks at −0.85 V to −1.10 V vs. The fluorine substituent in 6-fluoro-5-methyl analog may shift redox potentials due to its electronegativity.
- SARS-CoV-2 Mpro Inhibition: Lead triazolopyrimidinones (e.g., ZINC database compounds) exhibit binding free energies of −129.266 ± 2.428 kJ/mol (lead1) and −116.478 ± 3.502 kJ/mol (lead2) via MM/PBSA calculations, surpassing Lopinavir/Nelfinavir .
Toxicity and Selectivity
- Toxicity: Triazolopyrimidinones generally show lower cytotoxicity than traditional protease inhibitors. For example, lead compounds in COVID-19 studies had IC50 values >100 μM in human cell lines .
- Substituent Impact: Fluorine at position 6 may reduce off-target interactions compared to bulkier groups (e.g., benzyl or morpholinomethyl in S3-TP) .
Biological Activity
6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 155.14 g/mol. The presence of fluorine and methyl groups contributes to its reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Viral Polymerases : It has been identified as a potential inhibitor of viral polymerases, particularly those associated with the influenza A virus. The compound disrupts critical protein-protein interactions necessary for viral replication.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Notably, it has been observed to inhibit the ERK signaling pathway, leading to cell cycle arrest and apoptotic cell death in various cancer cell lines .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.83 | Inhibition of ERK signaling |
| MDA-MB-231 (Breast) | 0.91 | Induction of apoptosis |
| HeLa (Cervical) | 0.60 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 0.75 | Disruption of microtubule assembly |
| Jurkat (Leukemia) | 0.88 | Apoptotic pathway activation |
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Zebrafish Model : In a zebrafish embryo model, the compound exhibited significant inhibition of tumor growth at concentrations as low as 50 nM. This study highlighted its potential for further development as an anticancer agent in clinical settings .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents can enhance its antiproliferative effects against resistant cancer cell lines. This synergy suggests a promising avenue for combination therapies in oncology.
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For fluorinated analogs, key steps include:
- Cyclocondensation : Reacting 5-amino-1,2,4-triazole with fluorinated β-diketones or esters under reflux in ethanol or DMF. Temperature control (80–100°C) and pH adjustment (acidic conditions) are critical to avoid side reactions .
- Fluorination : Introducing fluorine at position 6 via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like THF .
- Additives : Catalysts such as p-toluenesulfonic acid (PTSA) or iodine improve cyclization efficiency . Yields range from 45–75%, depending on the purity of intermediates and reaction optimization.
Q. Which analytical techniques are most reliable for confirming the structure of 6-fluoro-5-methyl-triazolopyrimidine derivatives?
- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration. For example, the fluorine at C6 shows a distinct downfield shift (~δ 160 ppm in NMR) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., CHFNO for the target compound) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms ring conformation .
Advanced Research Questions
Q. How does the 6-fluoro substituent influence the compound’s bioactivity compared to non-fluorinated analogs?
Fluorination enhances lipophilicity, metabolic stability, and target binding. Key findings from structure-activity relationship (SAR) studies:
- Enzyme Inhibition : The 6-fluoro group increases electronegativity, improving interactions with ATP-binding pockets in kinases (e.g., VEGFR-2). IC values for fluorinated analogs are 2–5-fold lower than non-fluorinated counterparts .
- Antimicrobial Activity : Fluorine at C6 improves membrane penetration, reducing MIC values against Staphylococcus aureus by 50% .
| Substituent | Target | IC (nM) |
|---|---|---|
| 6-Fluoro | VEGFR-2 | 12.3 |
| 6-Hydrogen | VEGFR-2 | 58.9 |
Q. What experimental strategies resolve contradictions in reported biological data for triazolopyrimidines?
Discrepancies in activity data often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls (e.g., doxorubicin) .
- Purity Validation : HPLC (>95% purity) and elemental analysis to exclude confounding effects from synthetic byproducts .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm potency trends .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular Docking : Predict binding modes to targets like viral polymerases or kinases. For example, AutoDock Vina simulations show the 6-fluoro group forms hydrogen bonds with Thr794 in c-Met kinase .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.8) and cytochrome P450 interactions to prioritize candidates with favorable oral bioavailability .
Methodological Challenges
Q. What are the limitations of current synthetic methods for introducing fluorine at position 6?
- Regioselectivity : Competing reactions may lead to fluorination at unintended positions (e.g., C7). Using directing groups (e.g., nitro at C5) improves regiocontrol .
- Side Reactions : Harsh fluorinating agents (e.g., DAST) can degrade the triazole ring. Alternatives like flow chemistry reduce decomposition .
Q. How do researchers validate target engagement in cellular models for this compound?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Knockdown/Overexpression Studies : Correlate activity loss/gain with siRNA-mediated target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
